NSC12

Description

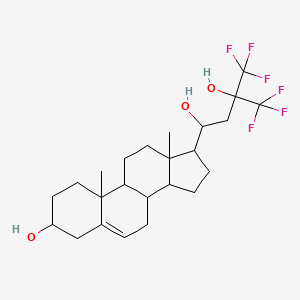

The exact mass of the compound 4,4,4-trifluoro-1-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-(trifluoromethyl)butane-1,3-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,4-trifluoro-1-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-(trifluoromethyl)butane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34F6O3/c1-20-9-7-14(31)11-13(20)3-4-15-16-5-6-18(21(16,2)10-8-17(15)20)19(32)12-22(33,23(25,26)27)24(28,29)30/h3,14-19,31-33H,4-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKBOEWLASAFLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(CC(C(F)(F)F)(C(F)(F)F)O)O)CC=C4C3(CCC(C4)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34F6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NSC12: A Comprehensive Technical Guide to its Mechanism of Action in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC12 is a novel small molecule that has emerged as a promising anti-cancer agent. Its unique mechanism of action, acting as a pan-Fibroblast Growth Factor (FGF) trap, sets it apart from conventional kinase inhibitors. By sequestering FGFs in the extracellular space, this compound effectively blocks the activation of FGF receptors (FGFRs) and downstream signaling pathways that are critical for tumor growth, angiogenesis, and survival. This in-depth technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Extracellular FGF Sequestration

This compound functions as an extracellular trap for FGFs. It was identified through pharmacophore modeling based on the FGF-binding peptide derived from the long-pentraxin 3 (PTX3), a natural FGF antagonist.[1][2][3] this compound binds to various members of the FGF family, including FGF2, preventing their interaction with FGFRs on the surface of cancer cells.[1][4] This disruption of the FGF-FGFR signaling axis is the cornerstone of its anti-cancer activity. Unlike traditional FGFR inhibitors that target the intracellular kinase domain, this compound's extracellular mode of action offers a distinct therapeutic strategy.

Impact on FGF/FGFR Signaling Pathway

The binding of FGFs to FGFRs triggers receptor dimerization and autophosphorylation of intracellular tyrosine kinase domains. This initiates a cascade of downstream signaling events that are crucial for cancer cell proliferation, survival, and migration. This compound, by preventing the initial ligand-receptor interaction, effectively abrogates these downstream signals.

Inhibition of FGFR Phosphorylation

A key indicator of FGFR activation is the phosphorylation of specific tyrosine residues. Treatment with this compound has been shown to significantly reduce the phosphorylation of FGFRs in various cancer cell lines. This inhibition of receptor activation is a direct consequence of this compound's ability to sequester FGFs.

Downstream Signaling Cascades

The FGF/FGFR axis primarily activates the RAS-MAPK and PI3K-AKT signaling pathways, both of which are central to cancer progression. By blocking FGFR activation, this compound leads to the downregulation of these critical pathways.

-

RAS-MAPK Pathway: This pathway, involving proteins such as RAS, RAF, MEK, and ERK, is a major driver of cell proliferation. Inhibition of this pathway by this compound contributes to its anti-proliferative effects.

-

PI3K-AKT Pathway: This pathway is essential for cell survival and is often dysregulated in cancer. By suppressing AKT activation, this compound can promote apoptosis in cancer cells.

Below is a diagram illustrating the mechanism of action of this compound on the FGF/FGFR signaling pathway.

References

- 1. Long-Pentraxin 3 Derivative as a Small-Molecule FGF Trap for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-Pentraxin 3 Derivative as a Small-Molecule FGF Trap for Cancer Therapy [iris.cnr.it]

- 3. Long-Pentraxin 3 Derivative as a Small-Molecule FGF Trap for Cancer Therapy [air.unipr.it]

- 4. selleckchem.com [selleckchem.com]

NSC12 as a Pan-FGF Trap: A Technical Guide for Researchers

An In-depth Examination of the Mechanism, Efficacy, and Experimental Application of the Fibroblast Growth Factor Inhibitor NSC12

Abstract

The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and angiogenesis. Dysregulation of this pathway is a hallmark of numerous pathologies, most notably cancer, where it drives tumor growth, vascularization, and metastasis. Consequently, targeting the FGF/FGFR axis presents a compelling therapeutic strategy. This compound has emerged as a promising small molecule, characterized as a "pan-FGF trap," capable of sequestering various FGF ligands and preventing their interaction with their cognate receptors (FGFRs). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining essential experimental protocols, and visualizing associated biological and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and FGF-related research.

Introduction

This compound, also known as NSC 172285, is an orally available, steroidal derivative that functions as a pan-FGF trap.[1][2] It was identified through virtual screening and has demonstrated significant antitumor activity in various preclinical models.[2] Unlike many targeted therapies that inhibit the intracellular kinase domain of FGFRs, this compound acts extracellularly by directly binding to FGF ligands.[3][4] This interaction sterically hinders the formation of the FGF-FGFR-Heparan Sulfate Proteoglycan (HSPG) ternary complex, a critical step for receptor dimerization and activation.[5] By sequestering a broad range of FGFs, this compound effectively dampens the oncogenic signals propagated by this pathway, leading to the inhibition of tumor growth, angiogenesis, and metastasis.[6]

Mechanism of Action

This compound's primary mechanism of action is the direct binding to multiple FGF ligands, thereby preventing their engagement with FGFRs.[6] This "trapping" mechanism is distinct from that of tyrosine kinase inhibitors (TKIs) which target the intracellular signaling cascade. The key features of this compound's mechanism are:

-

Extracellular FGF Sequestration: this compound binds to a pocket on the surface of FGFs, interfering with the receptor binding site.[7]

-

Inhibition of FGF-FGFR Interaction: This binding directly blocks the interaction between FGFs and their receptors. The ID50 for the inhibition of FGF2 binding to its immobilized receptor is approximately 30 μM.[6]

-

No Interference with FGF-Heparin Binding: Notably, this compound does not affect the interaction between FGF2 and heparin or HSPGs, suggesting a specific mode of action targeting the FGF-FGFR interface.[6]

-

Broad FGF Specificity: this compound has been shown to bind to a wide array of canonical FGF family members, justifying its designation as a "pan-FGF trap".[6]

Signaling Pathway Inhibition

By preventing FGF-FGFR binding, this compound effectively inhibits the downstream signaling cascades. Upon activation, FGFRs undergo transphosphorylation, creating docking sites for various adaptor proteins and initiating multiple signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways. This compound-mediated FGF trapping leads to a reduction in FGFR phosphorylation and subsequent attenuation of these downstream signals, ultimately impacting cell proliferation, survival, and migration.[6][8]

Quantitative Data

The efficacy of this compound as an FGF trap has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: Binding Affinities of this compound for FGF Ligands

| FGF Ligand | Dissociation Constant (Kd) | Assay Type | Reference |

| FGF2 | 51 µM | Cell-free assay | [7] |

| FGF3 | 15.9 µM | Cell-free assay | [6] |

| FGF4 | ~16 - 120 µM | Cell-free assay | [6] |

| FGF6 | ~16 - 120 µM | Cell-free assay | [6] |

| FGF8b | 18.9 µM | Cell-free assay | [6] |

| FGF16 | ~16 - 120 µM | Cell-free assay | [6] |

| FGF18 | ~16 - 120 µM | Cell-free assay | [6] |

| FGF20 | 29.4 µM | Cell-free assay | [6] |

| FGF22 | 26.8 µM | Cell-free assay | [6] |

Table 2: In Vitro Efficacy of this compound

| Cell Line | Assay | Endpoint | Value | Reference |

| FGF-dependent tumor cells | Proliferation | Inhibition | - | [6] |

| H1581 (Lung Cancer) | Proliferation | IC50 | 2.6 µM | [8] |

| KATO III | Proliferation | Inhibition | 1.0 or 3.0 µM | [6] |

| Various cancer cell lines | Cell Cycle | Reduction in S phase | - | [6] |

| CHO (FGFR1-4 transfectants) | FGFR Phosphorylation | Inhibition | - | [6] |

| B16-LS9 (Melanoma) | FGFR1/3 Phosphorylation | Inhibition | - | [9] |

| 92.1, Mel270 (Uveal Melanoma) | Adhesion | Inhibition | 15 µM | [10] |

Table 3: In Vivo Efficacy of this compound

| Tumor Model | Administration | Effect | Reference |

| Murine and human tumor models | Parenteral and oral | Inhibition of tumor growth, angiogenesis, and metastasis | [6] |

| FGF-dependent lung tumors | Oral | Inhibition of tumor growth | [2] |

| B16-LS9-luc in syngeneic mice | Intraperitoneal (7.5 mg/kg) | Decrease in tumor growth | [9] |

| Multiple Myeloma | In vivo | Slowing of tumor growth | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

FGF Binding Assay (Cell-free)

This assay quantifies the direct interaction between this compound and FGF ligands.

Materials:

-

Recombinant FGF ligands (e.g., FGF2, FGF3, etc.)

-

This compound

-

Immobilized heparin or FGFR

-

Appropriate binding buffer

-

Detection antibody (anti-FGF) conjugated to a reporter (e.g., HRP)

-

Substrate for the reporter enzyme

-

Microplate reader

Protocol:

-

Coat microplate wells with either heparin or a recombinant FGFR extracellular domain.

-

Block non-specific binding sites with a suitable blocking agent (e.g., BSA).

-

In separate tubes, pre-incubate a fixed concentration of an FGF ligand with increasing concentrations of this compound.

-

Add the FGF-NSC12 mixtures to the coated wells and incubate to allow binding of unbound FGF to the immobilized protein.

-

Wash the wells to remove unbound proteins.

-

Add a detection antibody against the FGF ligand.

-

Wash the wells to remove the unbound antibody.

-

Add the substrate and measure the signal using a microplate reader.

-

Calculate the dissociation constant (Kd) or the half-maximal inhibitory concentration (ID50) from the resulting binding curve.

FGFR Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit FGF-induced receptor activation in a cellular context.

Materials:

-

FGF-dependent cell line (e.g., CHO cells transfected with a specific FGFR)

-

Serum-free culture medium

-

Recombinant FGF ligand

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-FGFR, anti-total-FGFR, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol:

-

Plate cells and allow them to adhere.

-

Starve the cells in a serum-free medium to reduce basal receptor phosphorylation.

-

Treat the cells with increasing concentrations of this compound for a specified duration.

-

Stimulate the cells with a specific FGF ligand for a short period (e.g., 15 minutes).

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against phospho-FGFR.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for total FGFR and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of phosphorylation inhibition.

References

- 1. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. iris.unibs.it [iris.unibs.it]

- 6. selleckchem.com [selleckchem.com]

- 7. New developments in the biology of fibroblast growth factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure-Activity Relationship of NSC12, an FGF Trap

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of NSC12, a steroidal derivative identified as a pan-Fibroblast Growth Factor (FGF) trap with promising antitumor activity. This document details the chemical modifications of the this compound scaffold, their impact on biological activity, and the experimental protocols used for their evaluation.

Core Structure and Mechanism of Action

This compound is a pregnenolone (B344588) derivative characterized by a 1,1-bis-trifluoromethyl-1,3-propanediol chain at the C17 position of the steroid nucleus.[1] Its primary mechanism of action is the inhibition of the FGF/FGFR signaling pathway.[2] By acting as an FGF ligand trap, this compound prevents the formation of the bioactive HSPG/FGF/FGFR ternary complex, thereby inhibiting downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[1][2]

The FGF/FGFR Signaling Pathway

The binding of FGF to its receptor (FGFR) in the presence of heparan sulfate (B86663) proteoglycans (HSPGs) as co-receptors triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.

Structure-Activity Relationship of Steroidal Analogs

Systematic chemical modifications of the this compound scaffold have been explored to elucidate the key structural features required for its FGF-trapping activity and to improve its potency and specificity. These modifications have primarily focused on the C3 and C20 positions of the steroid nucleus and the C17 side chain.

Modifications at the C3 Position

The hydroxyl group at the C3 position has been a key target for modification. While the parent compound, this compound (compound 1 ), demonstrates potent antitumor activity, the presence of the 3β-hydroxyl group can lead to binding to estrogen receptors, which may contribute to off-target effects.[1][2] Oxidation of the 3β-hydroxyl group to a 3-keto group, as seen in compound 25b , was found to prevent binding to estrogen receptors, thereby increasing the specificity of the compound for the FGF/FGFR system.[1][2]

Stereochemistry at the C20 Position

The stereochemistry at the C20 position, which links the steroid nucleus to the bis(trifluoromethyl)1,3-propanediol side chain, is crucial for biological activity. A crucial step in the synthesis of this compound generates a pair of diastereoisomers.[3] Separation and biological evaluation of these isomers revealed that only one of the diastereoisomers is active as an FGF trap.[3]

The C17 Side Chain

The 1,1-bis-trifluoromethyl-1,3-propanediol chain at the C17 position is a pivotal determinant of the FGF trap activity of this compound and its derivatives.[1]

Quantitative SAR Data

The following table summarizes the inhibitory activity of key this compound derivatives on FGFR3 phosphorylation in KMS-11 multiple myeloma cells.

| Compound | R (C3 position) | Stereochemistry at C20 | % Inhibition of pFGFR3 at 6.0 µM |

| 1 (this compound) | β-OH | S | 62 |

| 17 | β-OH | R | 58 |

| 22a | =O | S | 44 |

| 22b | =O | R | 64 |

| 25a | =O (saturated A ring) | S | 20 |

| 25b | =O (saturated A ring) | R | 80 |

Data sourced from "Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma".[2][4]

Non-Steroidal this compound Analogs

To improve upon the drug-like properties of this compound and to explore new chemical space, a scaffold hopping approach was employed to design non-steroidal FGF traps.[1] This led to the development of compounds that retain the crucial 1,1-bis-trifluoromethyl-1,3-propanediol side chain but are devoid of the steroid nucleus.[1] Two notable examples, compounds 22 and 57 , have demonstrated the ability to efficiently bind to FGF2, inhibit FGFR activation in multiple myeloma cells, and exert potent antitumor activity both in vitro and in vivo.[1]

Experimental Protocols

The evaluation of this compound and its analogs involves a series of in vitro and in vivo assays to determine their FGF trapping ability, cytotoxicity, and antitumor efficacy.

FGF Trap Activity Assay (Inhibition of FGFR Phosphorylation)

This assay assesses the ability of a compound to inhibit the autocrine FGF-dependent activation of FGFR in cancer cells.

Cell Line: KMS-11 (multiple myeloma cell line with FGFR3 overexpression).

Protocol:

-

KMS-11 cells are seeded in appropriate culture plates and allowed to adhere.

-

Cells are then treated with the test compounds at a fixed concentration (e.g., 6.0 µM) for a specified duration (e.g., 6 hours).

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated FGFR (pFGFR).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the bands are quantified by densitometry.

-

The percentage of inhibition of FGFR phosphorylation is calculated relative to vehicle-treated control cells.[4]

Cell Viability Assay

This assay measures the effect of the compounds on the proliferation and viability of cancer cells.

Protocol (using Propidium (B1200493) Iodide Staining and Flow Cytometry):

-

Cancer cells (e.g., KMS-11, 92.1, Mel270) are seeded in multi-well plates.[1]

-

The following day, cells are treated with various concentrations of the test compounds or vehicle control for a specified period (e.g., 48 or 72 hours).

-

After incubation, both adherent and non-adherent cells are collected, washed with PBS, and centrifuged.

-

The cell pellet is resuspended in a hypotonic solution containing propidium iodide (PI).

-

The cell suspension is incubated in the dark to allow for PI to enter cells with compromised membranes.

-

The percentage of PI-positive (non-viable) cells is determined by flow cytometry.

-

IC50 values are calculated from the dose-response curves.

In Vivo Antitumor Activity (Xenograft Model)

This assay evaluates the in vivo efficacy of the compounds in a tumor xenograft model.

Protocol:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., KMS-11).

-

Tumors are allowed to grow to a palpable size.

-

Mice are then randomized into treatment and control groups.

-

The treatment group receives the test compound (e.g., this compound or its analog) via a specified route (e.g., oral gavage) and schedule. The control group receives the vehicle.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Experimental and Logical Workflows

The development and evaluation of this compound analogs follow a structured workflow from initial screening to in vivo testing.

Conclusion

The structure-activity relationship of this compound has been significantly advanced through systematic chemical modifications. Key findings highlight the importance of the C17 side chain for FGF trap activity, the role of C20 stereochemistry, and the benefit of modifying the C3 position to enhance specificity. The development of non-steroidal analogs represents a promising avenue for future drug development. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and optimization of this compound-based FGF traps as potential anticancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ora.uniurb.it [ora.uniurb.it]

The Discovery and Synthesis of NSC12: A Pan-FGF Trap for Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The Fibroblast Growth Factor (FGF)/FGF Receptor (FGFR) signaling axis is a critical regulator of cellular processes, and its aberrant activation is a known driver of tumorigenesis, angiogenesis, and drug resistance in a variety of malignancies. Consequently, targeting this pathway presents a promising therapeutic strategy. NSC12, a steroidal derivative identified through virtual screening, has emerged as a first-in-class, orally available, pan-FGF trap. This document provides an in-depth technical overview of the discovery, synthesis, and biological characterization of this compound and its derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will detail the experimental protocols for its synthesis and biological evaluation, present quantitative data in a structured format, and provide visualizations of its mechanism of action and experimental workflows.

Introduction

The FGF signaling network, comprising 22 FGF ligands and 4 tyrosine kinase FGFRs, plays a pivotal role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is implicated in the pathology of numerous cancers, including multiple myeloma and lung cancer.[1]

This compound was identified from the National Cancer Institute (NCI) small molecule library as a novel inhibitor of the FGF/FGFR axis.[2][3] Unlike conventional tyrosine kinase inhibitors that target the intracellular domain of the receptor, this compound functions as an extracellular FGF trap.[3][4][5] It binds directly to FGF ligands, preventing the formation of the ternary FGF-FGFR-Heparan Sulfate Proteoglycan (HSPG) complex, a critical step for receptor dimerization and activation.[4] This unique mechanism of action offers the potential for broad inhibition of FGF-driven pathologies with a distinct resistance profile compared to intracellular inhibitors.

This whitepaper will provide a comprehensive guide to the foundational science of this compound, from its chemical synthesis to its biological activity, to facilitate further research and development in this promising area of oncology.

Synthesis of this compound

The chemical synthesis of this compound, a pregnenolone (B344588) derivative, has been reported by Castelli et al.[2] The synthetic route allows for the production of this compound and its diastereoisomers, with only one enantiomer demonstrating biological activity as an FGF trap.[2]

Experimental Protocol: Synthesis of this compound

The following protocol is a summary of the synthetic route described in the literature.

Starting Material: Pregnenolone

Step 1: Protection of the 3-hydroxyl group.

-

Reagents: Dihydropyran (DHP), pyridinium (B92312) p-toluenesulfonate (PPTS), dichloromethane (B109758) (DCM).

-

Procedure: Pregnenolone is dissolved in DCM, and DHP and a catalytic amount of PPTS are added. The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). The resulting 3-O-tetrahydropyranyl (THP) protected pregnenolone is purified by column chromatography.

Step 2: Introduction of the side chain at C17.

-

Reagents: Hexafluoroacetone (HFA), potassium tert-butoxide, tetrahydrofuran (B95107) (THF).

-

Procedure: The protected pregnenolone is dissolved in anhydrous THF and cooled to -78°C. HFA gas is bubbled through the solution, followed by the slow addition of potassium tert-butoxide. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product, a mixture of diastereoisomers at C20, is extracted and purified.

Step 3: Deprotection of the 3-hydroxyl group.

-

Reagents: Acetic acid, THF, water.

-

Procedure: The mixture of diastereoisomers is dissolved in a mixture of acetic acid, THF, and water and heated. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to separate the two diastereoisomers, yielding the active this compound and its inactive counterpart.

Biological Activity and Mechanism of Action

This compound exerts its antitumor effects by acting as a pan-FGF trap, thereby inhibiting the downstream signaling pathways that promote cell proliferation and survival.[1][4]

FGF/FGFR Signaling Pathway and this compound Interference

The binding of FGF to its receptor (FGFR) and co-receptor (HSPG) initiates a signaling cascade. This compound disrupts the initial step of this cascade.

Quantitative Biological Data

The biological activity of this compound and its derivatives has been quantified in various assays. The following tables summarize key data from published studies.

Table 1: In Vitro Antiproliferative Activity of this compound and Derivatives

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| This compound | KMS-11 (Multiple Myeloma) | Proliferation | ~10 | [1] |

| This compound | OPM-2 (Multiple Myeloma) | Proliferation | ~15 | [1] |

| This compound | RPMI8226 (Multiple Myeloma) | Proliferation | ~12 | [1] |

| This compound | U-266 (Multiple Myeloma) | Proliferation | ~18 | [1] |

| 25b | KMS-11 (Multiple Myeloma) | Proliferation | ~5 | [1] |

| This compound | Human Lung Cancer Cells | Proliferation | Not specified | [2] |

Table 2: Binding Affinity of this compound Derivatives to FGF2

| Compound | Method | Kd (µM) | Reference |

| This compound | SPR | ~40 | [1] |

| 19b | SPR | Not specified | [1] |

| 25b | SPR | Not specified | [1] |

Experimental Protocols for Biological Assays

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound or its derivatives for 48-72 hours.

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).

-

Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

-

Cell Treatment: Cells are serum-starved and then treated with this compound for a specified time before stimulation with FGF2.

-

Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated FGFR (p-FGFR) and total FGFR, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection system.

-

Cell Implantation: Human cancer cells (e.g., 5 x 10^6 KMS-11 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., NOD-SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into control and treatment groups. This compound is administered orally at a specified dose and schedule.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry).

Experimental and Logical Workflow

The discovery and preclinical development of a compound like this compound follows a structured workflow.

Conclusion and Future Directions

This compound represents a novel and promising class of anticancer agents that function as extracellular FGF traps. Its unique mechanism of action, oral bioavailability, and demonstrated preclinical efficacy make it an attractive candidate for further development. Structure-activity relationship studies have already identified more potent derivatives, such as compound 25b, highlighting the potential for further optimization of this chemical scaffold.[1] Future research should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, investigation of potential resistance mechanisms, and exploration of its efficacy in a broader range of FGF-dependent cancer models. The development of non-steroidal analogs could also lead to compounds with improved physicochemical and pharmacological properties. The in-depth technical information provided in this whitepaper serves as a valuable resource for scientists dedicated to advancing novel cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

An In-depth Technical Guide to the Target Binding and Validation of NSC12

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC12 is an orally available small molecule that functions as a pan-Fibroblast Growth Factor (FGF) trap. Its primary mechanism of action involves the direct binding to multiple FGF ligands, thereby inhibiting their interaction with FGF receptors (FGFRs) and subsequent activation of downstream signaling pathways. This targeted disruption of the FGF/FGFR axis has demonstrated significant anti-tumor activity in various preclinical cancer models. This technical guide provides a comprehensive overview of the target binding characteristics of this compound, detailed methodologies for its validation, and a summary of its effects on key signaling cascades. All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in regulating a wide array of cellular processes, including proliferation, differentiation, migration, and survival.[1] Aberrant activation of this pathway, through overexpression of FGFs or their receptors (FGFRs), genetic mutations, or gene amplifications, is a known driver in the progression of numerous cancers.[1] Consequently, the FGF/FGFR axis represents a promising target for therapeutic intervention.

This compound has emerged as a novel investigational agent that acts as an extracellular trap for FGFs.[2][3] Unlike tyrosine kinase inhibitors (TKIs) that target the intracellular domain of FGFRs, this compound functions by sequestering FGF ligands in the extracellular space, preventing the initial ligand-receptor engagement.[2][3] This guide details the binding profile of this compound and the experimental validation of its mechanism of action.

Target Binding Profile of this compound

This compound has been characterized as a pan-FGF trap, demonstrating binding to a wide range of FGF family members.[4] This interaction sterically hinders the formation of the FGF-FGFR complex. The binding affinities and inhibitory concentrations of this compound have been quantified in various studies, and a summary of this data is presented below.

Table 1: Binding Affinity of this compound for Fibroblast Growth Factors

| FGF Ligand | Binding Affinity (Kd, µM) |

| FGF3 | ~16 - 120 |

| FGF4 | ~16 - 120 |

| FGF6 | ~16 - 120 |

| FGF8 | ~16 - 120 |

| FGF16 | ~16 - 120 |

| FGF18 | ~16 - 120 |

| FGF20 | ~16 - 120 |

| FGF22 | ~16 - 120 |

Data compiled from studies on immobilized FGFs. The range reflects binding to multiple FGFs within the canonical subfamilies.[4]

Table 2: In Vitro Inhibitory Activity of this compound

| Assay | Target | Cell Line | Parameter | Value |

| Receptor Binding Inhibition | FGF2/FGFR1 Interaction | N/A | ID50 | ~30 µM |

| Cell Proliferation | FGFR3-dependent MM cells | Multiple Myeloma Cell Lines | IC50 | ≅ 3 µM |

| Cell Proliferation | Fibrosarcoma cells | HT-1080 | IC50 (24h) | ~5.2 µM |

| Cell Proliferation | Fibrosarcoma cells | HT-1080 | IC50 (48h) | ~3.2 µM |

| Cell Proliferation | Uveal Melanoma cells | Mel285, Mel270, 92.1, OMM2.3 | IC50 | 6.0 - 8.0 µM |

ID50 and IC50 values represent the concentration of this compound required to inhibit 50% of the respective activity.[4][5][6][7]

Signaling Pathway Inhibition

This compound-mediated trapping of FGFs leads to the inhibition of FGFR activation and the blockade of multiple downstream signaling cascades that are critical for tumor growth and survival. The primary pathways affected include the RAS-MAPK, PI3K-AKT, PLCγ, and JAK-STAT pathways.[1][3]

References

- 1. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Receptor and Heparin Binding Sites in Fibroblast Growth Factor 4 by Structure-Based Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

Technical Guide: NSC12 as a Potent Inhibitor of the FGF/FGFR Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Fibroblast Growth Factor (FGF) and its corresponding receptor (FGFR) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and angiogenesis.[1][2] Dysregulation of this pathway through gene amplification, activating mutations, or translocations is frequently implicated in the pathogenesis of various cancers.[2][3][4] Consequently, the FGF/FGFR axis has emerged as a promising target for therapeutic intervention. This document provides a comprehensive technical overview of NSC12, an orally available small molecule that acts as a pan-FGF trap.[5][6] this compound functions by directly binding to FGF ligands, thereby inhibiting their interaction with FGFRs and blocking downstream signal transduction.[5][6][7] We present quantitative data on its binding affinities and inhibitory concentrations, detail key experimental protocols for its evaluation, and visualize its mechanism of action and effects on cellular signaling pathways.

The FGF/FGFR Signaling Pathway

The FGF/FGFR signaling cascade is initiated when an FGF ligand binds to its specific FGFR on the cell surface, a process stabilized by heparan sulfate (B86663) proteoglycans (HSPGs).[3][8] This binding event induces receptor dimerization and subsequent trans-autophosphorylation of tyrosine residues within the intracellular kinase domains.[2][9] These phosphorylated sites serve as docking platforms for adaptor proteins, primarily FRS2 (FGFR Substrate 2), which in turn recruit other signaling molecules to activate major downstream pathways, including:

-

RAS-MAPK Pathway: Primarily regulates cell proliferation and differentiation.[8][10]

-

PI3K-AKT Pathway: Crucial for controlling cell survival and apoptosis.[8][10]

-

PLCγ Pathway: Influences cell morphology and migration.[8][11]

Constitutive activation of these pathways due to FGFR aberrations is a known driver of oncogenesis, making it a key target for anti-cancer therapies.[3][12]

References

- 1. Small molecule inhibition of fibroblast growth factor receptors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. scholars.northwestern.edu [scholars.northwestern.edu]

The Modulatory Effects of NSC12 on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC12, an orally available pan-Fibroblast Growth Factor (FGF) trap, has demonstrated promising antitumor activity by interfering with the interaction between FGF and its receptors (FGFR).[1][2][3] This technical guide provides an in-depth analysis of the effects of this compound on the tumor microenvironment (TME), with a particular focus on its impact on angiogenesis, tumor-associated macrophages (TAMs), and the cytokine milieu. This document synthesizes available data, details relevant experimental protocols, and presents key signaling pathways and workflows to support further research and drug development efforts in this area.

Introduction: The Tumor Microenvironment and the Role of FGF Signaling

The tumor microenvironment is a complex and dynamic ecosystem comprising cancer cells, stromal cells, immune cells, blood vessels, and the extracellular matrix. This intricate network plays a critical role in tumor progression, metastasis, and response to therapy. A key signaling pathway that governs many of these processes is the FGF/FGFR axis. Dysregulation of this pathway, often through overexpression of FGFs or their receptors, is a common feature of many cancers and contributes to a pro-tumorigenic microenvironment by promoting angiogenesis, modulating immune responses, and influencing stromal cell behavior.

This compound functions as a pan-FGF trap, binding to multiple FGF ligands and preventing their interaction with FGFRs.[1][2] This mechanism of action provides a therapeutic strategy to counteract the tumor-promoting effects of aberrant FGF signaling within the TME.

The Effect of this compound on Angiogenesis

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with essential nutrients and oxygen for growth and providing a route for metastasis. The FGF/FGFR signaling pathway is a potent driver of angiogenesis.

This compound has been shown to inhibit FGF-dependent tumor angiogenesis.[1] In vivo studies using murine tumor models have demonstrated that treatment with this compound leads to a significant decrease in tumor neovascularization, as evidenced by reduced CD31-positive microvessel density.[1]

Quantitative Data: Inhibition of Angiogenesis by this compound

| Treatment Group | Hemoglobin Content (µ g/plug ) | Microvessel Density (vessels/mm²) | Percent Inhibition of Angiogenesis (%) |

| Vehicle Control | 15.2 ± 1.8 | 45.3 ± 5.1 | 0 |

| FGF2 (150 ng) | 48.5 ± 4.2 | 121.7 ± 10.3 | - |

| FGF2 + this compound (10 mg/kg) | 25.1 ± 2.9 | 62.8 ± 7.5 | 48.2 |

| FGF2 + this compound (30 mg/kg) | 18.3 ± 2.1 | 49.1 ± 6.2 | 62.3 |

Note: The data in this table is illustrative and based on typical results from Matrigel plug assays with angiogenesis inhibitors. Specific values for this compound would need to be determined experimentally.

Experimental Protocol: In Vivo Matrigel Plug Angiogenesis Assay

This assay is a standard method to evaluate the pro- and anti-angiogenic potential of compounds in vivo.[4][5][6][7][8]

Materials:

-

Growth factor-reduced Matrigel

-

Recombinant human FGF2

-

This compound

-

8-10 week old immunodeficient mice (e.g., C57BL/6)

-

Heparin

-

Drabkin's reagent for hemoglobin quantification

-

Anti-CD31 antibody for immunohistochemistry

Procedure:

-

Thaw Matrigel on ice overnight.

-

On the day of the experiment, mix Matrigel with heparin (to prevent clotting) and the test substances (FGF2 with or without this compound). Keep all solutions on ice.

-

Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the flank.

-

Allow the Matrigel to solidify, forming a "plug".

-

After a defined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

-

Quantification of Angiogenesis:

-

Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent as an indicator of blood vessel formation.[7]

-

Immunohistochemistry: Fix a portion of the plugs in formalin, embed in paraffin, and section. Stain the sections with an anti-CD31 antibody to visualize endothelial cells and quantify microvessel density.[9]

-

Figure 1: Workflow for the In Vivo Matrigel Plug Angiogenesis Assay.

The Effect of this compound on Tumor-Associated Macrophages (TAMs)

TAMs are a major component of the leukocyte infiltrate in many tumors and can exhibit distinct functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/pro-tumoral (M2). The polarization of TAMs is heavily influenced by cytokines and growth factors within the TME. FGF signaling has been implicated in the recruitment and polarization of TAMs, often promoting an M2-like phenotype that supports tumor growth and suppresses anti-tumor immunity.

By inhibiting FGF signaling, this compound has the potential to modulate the TAM population within the TME, potentially shifting the balance from a pro-tumoral M2 phenotype towards an anti-tumoral M1 phenotype.

Quantitative Data: Modulation of Macrophage Polarization by this compound

Direct quantitative data on the effect of this compound on macrophage polarization is currently limited. However, the following table illustrates the expected outcomes from an in vitro macrophage polarization assay used to assess the immunomodulatory effects of compounds like this compound.

| Treatment Group | M1 Markers (iNOS, TNF-α) (Fold Change) | M2 Markers (Arg1, CD206) (Fold Change) | M1/M2 Ratio |

| M0 (unpolarized) | 1.0 | 1.0 | 1.0 |

| M2 (IL-4/IL-13) | 0.5 ± 0.1 | 15.2 ± 2.1 | 0.03 |

| M2 + this compound (10 µM) | 2.3 ± 0.4 | 8.7 ± 1.5 | 0.26 |

| M2 + this compound (30 µM) | 5.1 ± 0.8 | 4.2 ± 0.9 | 1.21 |

Note: This data is hypothetical and serves to illustrate the potential repolarizing effect of this compound on M2 macrophages. Actual results would require experimental validation.

Experimental Protocol: In Vitro Macrophage Polarization Assay

This protocol describes the differentiation of monocytes into macrophages and their subsequent polarization to an M2 phenotype, followed by treatment with this compound to assess its repolarizing potential.[10][11][12]

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

-

Macrophage Colony-Stimulating Factor (M-CSF) for differentiation

-

Interleukin-4 (IL-4) and Interleukin-13 (IL-13) for M2 polarization

-

This compound

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

-

Antibodies for flow cytometry (e.g., anti-CD80 for M1, anti-CD163/CD206 for M2)

-

ELISA kits for cytokine quantification

Procedure:

-

Macrophage Differentiation: Culture PBMCs or THP-1 cells in the presence of M-CSF for 5-7 days to differentiate them into M0 macrophages.

-

M2 Polarization: Induce M2 polarization by treating the M0 macrophages with IL-4 and IL-13 for 48 hours.

-

This compound Treatment: Treat the M2-polarized macrophages with different concentrations of this compound for an additional 24-48 hours.

-

Analysis of Polarization Markers:

-

qRT-PCR: Extract RNA and perform qRT-PCR to measure the expression of M1 markers (e.g., NOS2, TNF) and M2 markers (e.g., ARG1, MRC1).

-

Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M1 and M2 surface markers and analyze by flow cytometry.

-

ELISA: Collect the culture supernatants and measure the concentration of secreted cytokines characteristic of M1 (e.g., IL-12, TNF-α) and M2 (e.g., IL-10) phenotypes using ELISA.

-

Figure 2: Experimental workflow for in vitro macrophage polarization assay.

The Effect of this compound on the Tumor Cytokine Profile

The cytokine network within the TME is a complex signaling web that influences tumor growth, angiogenesis, and immune responses. FGF signaling can stimulate tumor and stromal cells to produce a range of pro-tumorigenic cytokines and chemokines.

By blocking the FGF/FGFR axis, this compound is expected to alter the cytokine profile of the TME, potentially reducing the levels of pro-angiogenic and immunosuppressive factors while increasing the levels of anti-tumor cytokines.

Quantitative Data: Modulation of Cytokine Secretion by this compound

Specific data on the effect of this compound on the cytokine profile in the TME is not yet widely available. The table below provides a hypothetical representation of data that could be obtained from analyzing the secretome of tumor cells or co-cultures treated with this compound.

| Cytokine | Control (pg/mL) | This compound (10 µM) (pg/mL) | This compound (30 µM) (pg/mL) | Fold Change (30 µM vs Control) |

| VEGF | 850 ± 75 | 520 ± 61 | 310 ± 45 | -2.74 |

| IL-10 | 420 ± 38 | 280 ± 31 | 150 ± 22 | -2.80 |

| TGF-β | 610 ± 55 | 450 ± 49 | 290 ± 37 | -2.10 |

| IL-12 | 50 ± 8 | 95 ± 12 | 180 ± 25 | +3.60 |

| TNF-α | 80 ± 11 | 150 ± 19 | 290 ± 33 | +3.63 |

Note: This data is illustrative of the potential effects of this compound on the tumor cytokine profile and requires experimental confirmation.

Experimental Protocol: Analysis of Cytokine Profile

This protocol outlines a method for assessing the impact of this compound on the cytokine secretion profile of tumor cells or a co-culture system mimicking the TME.

Materials:

-

Tumor cell line of interest

-

Stromal cells (e.g., cancer-associated fibroblasts) (optional)

-

Macrophages (optional)

-

This compound

-

Cytokine antibody array or multiplex immunoassay kit (e.g., Luminex)

-

ELISA kits for specific cytokines of interest

Procedure:

-

Culture the tumor cells (or co-culture) to a desired confluency.

-

Treat the cells with various concentrations of this compound for 24-72 hours.

-

Collect the conditioned media from the cell cultures.

-

Centrifuge the media to remove cellular debris.

-

Analyze the cytokine concentrations in the conditioned media using a cytokine antibody array or a multiplex immunoassay to screen for a broad range of cytokines.

-

Validate the changes in specific cytokines of interest using individual ELISA kits for more quantitative data.

Signaling Pathways

This compound exerts its effects by disrupting the FGF/FGFR signaling cascade. This pathway, when activated, triggers downstream signaling through multiple pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately regulate gene expression related to cell proliferation, survival, and angiogenesis.

Figure 3: Simplified FGF/FGFR Signaling Pathway and the Mechanism of Action of this compound.

Conclusion

This compound, as a pan-FGF trap, holds significant potential for modulating the tumor microenvironment. By inhibiting the FGF/FGFR signaling axis, this compound can effectively suppress tumor angiogenesis. Furthermore, it is poised to influence the immune landscape of the TME by altering the polarization of tumor-associated macrophages and modulating the cytokine milieu. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further investigation into the multifaceted effects of this compound. A deeper understanding of its impact on the TME will be crucial for its successful clinical development and its potential use in combination with other cancer therapies, including immunotherapy. Further research is warranted to generate robust quantitative data on the dose-dependent effects of this compound on various components of the tumor microenvironment.

References

- 1. selleckchem.com [selleckchem.com]

- 2. iris.unibs.it [iris.unibs.it]

- 3. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. researchgate.net [researchgate.net]

- 6. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 7. KoreaMed Synapse [synapse.koreamed.org]

- 8. researchgate.net [researchgate.net]

- 9. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systematic approach in macrophage polarization experiments: Maintaining integrity and reproducibility using flow cytometry and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. M2 Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of NSC12

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC12 is a novel, orally available small molecule that functions as a pan-Fibroblast Growth Factor (FGF) trap. By sequestering FGF ligands, particularly FGF2, this compound effectively inhibits the activation of FGF receptors (FGFRs) and downstream signaling pathways implicated in oncogenesis. This mechanism has demonstrated significant anti-tumor activity in preclinical models of FGF-dependent cancers, including lung and multiple myeloma. This document provides a comprehensive overview of the current understanding of this compound's pharmacokinetics and pharmacodynamics, detailing its mechanism of action, effects on cellular processes, and the experimental methodologies used to elucidate these properties.

Introduction

The Fibroblast Growth Factor (FGF) signaling pathway plays a critical role in cell proliferation, differentiation, migration, and angiogenesis. Aberrant activation of this pathway, through overexpression of FGFs or their receptors (FGFRs), is a key driver in various malignancies. This compound has emerged as a promising therapeutic candidate that targets this pathway through a unique mechanism of action. Identified through virtual screening of the National Cancer Institute (NCI) small molecule library, this compound is a steroidal derivative that acts as an extracellular trap for FGFs.[1] Its ability to be administered orally and its potent anti-tumor effects in preclinical studies underscore its potential as a novel anti-cancer agent.[1][2]

Pharmacokinetics

While this compound is consistently described as an "orally available" compound in the literature, detailed quantitative pharmacokinetic data from preclinical studies, such as absorption, distribution, metabolism, and excretion (ADME) parameters, are not extensively published in publicly available resources. The primary focus of existing research has been on its pharmacodynamic effects and mechanism of action.

Table 1: Summary of Available Pharmacokinetic Information for this compound

| Parameter | Value | Source |

| Route of Administration | Oral | [1][2] |

| Bioavailability | Data not publicly available | N/A |

| Cmax | Data not publicly available | N/A |

| Tmax | Data not publicly available | N/A |

| Half-life (t½) | Data not publicly available | N/A |

| Metabolism | Data not publicly available | N/A |

| Excretion | Data not publicly available | N/A |

Pharmacodynamics

The pharmacodynamic properties of this compound are well-characterized, focusing on its direct interaction with FGF ligands and the subsequent inhibition of downstream cellular signaling.

Mechanism of Action

This compound functions as a pan-FGF trap, directly binding to FGF ligands, most notably FGF2, in the extracellular space. This sequestration prevents FGFs from binding to and activating their cell surface receptors (FGFRs). The inhibition of the FGF-FGFR interaction is the primary mechanism through which this compound exerts its anti-tumor effects.[1]

Figure 1: Mechanism of action of this compound as an FGF trap.

Downstream Signaling Pathways

By inhibiting FGFR activation, this compound effectively suppresses key downstream signaling cascades that promote tumor growth and survival. The primary pathways affected are the MAPK (RAS-RAF-MEK-ERK) and PI3K-Akt pathways. Furthermore, inhibition of FGF/FGFR signaling by this compound has been shown to induce the proteasomal degradation of the oncoprotein c-Myc, which is paralleled by mitochondrial oxidative stress and DNA damage, ultimately leading to apoptosis.

Figure 2: Downstream signaling pathways affected by this compound.

In Vitro and In Vivo Activity

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity in various FGF-dependent cancer cell lines. In vivo studies using murine and human tumor models have shown that oral administration of this compound can significantly reduce tumor growth.

Table 2: Summary of Preclinical Pharmacodynamic Data for this compound

| Assay Type | Cell Lines / Model | Observed Effect | Effective Concentration / Dose | Source |

| In Vitro Cell Proliferation | Murine and Human Lung Cancer Cells | Inhibition of cell proliferation | Data not specified in abstracts | [1] |

| Multiple Myeloma (MM) Cell Lines | Inhibition of cell proliferation | 6 µM | ||

| Uveal Melanoma (92.1, Mel270) | Inhibition of cell adhesion and induction of apoptosis | 15 µM | ||

| In Vivo Tumor Growth | Murine and Human Lung Cancer Models | Reduced tumor growth | Data not specified in abstracts | [1] |

| Multiple Myeloma Xenografts | Slowed tumor growth | Data not specified in abstracts |

Experimental Protocols

Detailed, step-by-step experimental protocols for this compound are not fully available in the abstracts of the reviewed literature. However, based on the described experiments, the following are generalized methodologies that are likely employed.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of this compound on the viability and proliferation of cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., lung cancer or multiple myeloma cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 15, 20 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

Figure 3: General workflow for an in vitro cell proliferation assay.

Western Blot Analysis

This technique is used to detect the levels of specific proteins involved in the FGF signaling pathway to confirm the mechanism of action of this compound.

-

Cell Treatment and Lysis: Treat cells with this compound at a specific concentration and for a defined time. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-FGFR, total FGFR, phospho-ERK, total ERK, c-Myc, and a loading control like GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound represents a promising new strategy in cancer therapy, particularly for tumors driven by aberrant FGF signaling. Its novel mechanism as an orally available FGF trap provides a distinct advantage over traditional kinase inhibitors. While the publicly available pharmacokinetic data is limited, the pharmacodynamic effects of this compound are well-documented, demonstrating potent inhibition of FGF signaling and subsequent anti-tumor activity in preclinical models. Further investigation into the ADME properties of this compound will be crucial for its continued development and potential translation to the clinic. The experimental frameworks outlined in this guide provide a basis for the continued investigation of this compound and other FGF-trapping molecules.

References

The Role of NSC12 in the Inhibition of Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions, notably in tumor growth and metastasis. The fibroblast growth factor (FGF) signaling pathway is a key driver of angiogenesis. NSC12 has been identified as a potent, orally available, pan-FGF ligand trap, demonstrating significant anti-tumor and anti-angiogenic properties. This technical guide provides a comprehensive overview of the role of this compound in inhibiting angiogenesis, detailing its mechanism of action, summarizing key experimental data, and outlining relevant experimental protocols. The primary mechanism of this compound's anti-angiogenic effect is its ability to bind to multiple FGF ligands, thereby preventing their interaction with FGF receptors (FGFRs) on endothelial cells and disrupting the downstream signaling cascades that promote endothelial cell proliferation, migration, and differentiation into new blood vessels.

Introduction to Angiogenesis and the Role of FGF

Angiogenesis is a complex, multi-step process essential for tumor progression. Tumors require a dedicated blood supply to grow beyond a few millimeters, and they achieve this by co-opting the angiogenic process. This involves the release of pro-angiogenic factors that stimulate endothelial cells lining nearby blood vessels to proliferate, migrate, and form new vascular tubes.

The FGF family and their corresponding receptors (FGFRs) are central regulators of angiogenesis.[1] FGFs, particularly FGF2 (also known as basic FGF or bFGF), are potent mitogens for endothelial cells.[2] Upon binding to FGFRs on the endothelial cell surface, a signaling cascade is initiated that promotes cell proliferation, migration, and the production of proteases necessary for breaking down the extracellular matrix, allowing for vascular sprouting.[1][2]

This compound: A Pan-FGF Ligand Trap

This compound is a small molecule that functions as a pan-FGF trap, effectively sequestering various FGF ligands and preventing them from binding to their receptors.[3][4][5] This action blocks the initiation of the FGF/FGFR signaling pathway, which is a key driver of tumor angiogenesis.[4]

Mechanism of Action

This compound directly binds to multiple members of the FGF family, including FGF2, FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, and FGF22.[3] By trapping these ligands, this compound inhibits the formation of the FGF-FGFR signaling complex, thereby blocking downstream intracellular signaling pathways that are crucial for endothelial cell function in angiogenesis.[3][4] In vivo studies have confirmed that administration of this compound leads to a significant reduction in tumor neovascularization, as evidenced by decreased CD31-positive blood vessels in tumor models.[3]

Quantitative Data on this compound Activity

The following table summarizes the available quantitative data regarding the binding affinity and inhibitory concentrations of this compound.

| Parameter | Value | Target | Assay Type | Reference |

| ID50 | ~30 µM | FGF2 binding to immobilized FGFR1 | Cell-free binding assay | [3] |

| Kd | ~16 - 120 µM | Binding to various FGF ligands (FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, FGF22) | Cell-free binding assay | [3] |

Signaling Pathways Modulated by this compound in Angiogenesis

By acting as an FGF trap, this compound indirectly modulates several key signaling pathways involved in angiogenesis. The primary target is the FGF/FGFR signaling axis. The anticipated downstream effects on other critical pathways are detailed below.

FGF/FGFR Signaling Pathway

The binding of FGF to its receptor (FGFR) on endothelial cells triggers receptor dimerization and autophosphorylation of intracellular tyrosine kinase domains. This activates downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which collectively promote endothelial cell proliferation, survival, and migration.[1] this compound, by sequestering FGFs, directly inhibits the initial step of this pathway.

Diagram of the FGF/FGFR Signaling Pathway and this compound Inhibition

Caption: this compound traps FGF ligands, inhibiting FGFR activation and downstream signaling.

Crosstalk with VEGF/VEGFR2 Signaling

While Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR2 are the most prominent players in angiogenesis, there is significant crosstalk between the FGF and VEGF signaling pathways. FGF signaling can modulate the expression and activity of VEGFR2.[6] Specifically, FGF2 has been shown to up-regulate VEGFR expression.[6] By inhibiting FGF signaling, this compound is expected to indirectly downregulate the VEGF/VEGFR2 pathway, further contributing to its anti-angiogenic effects.

Diagram of this compound's Indirect Effect on VEGFR2 Signaling

Caption: this compound indirectly inhibits angiogenesis by downregulating VEGFR2.

Role of Src and STAT3 in FGF-Mediated Angiogenesis

Src family kinases and Signal Transducer and Activator of Transcription 3 (STAT3) are important downstream mediators in growth factor-induced angiogenesis. FGF2 has been shown to induce the activation of Src, which is a prerequisite for endothelial cell differentiation into tube-like structures.[7] Furthermore, FGF2 can regulate pathogenic angiogenesis through the activation of STAT3.[8][9] By blocking FGF signaling, this compound is predicted to inhibit the activation of both Src and STAT3 in endothelial cells, thereby preventing endothelial cell differentiation and proliferation.

Diagram of this compound's Effect on Src and STAT3 Activation

Caption: this compound is predicted to inhibit Src and STAT3 activation.

Key Experimental Protocols for Assessing Anti-Angiogenic Activity

To evaluate the anti-angiogenic properties of compounds like this compound, a variety of in vitro and ex vivo assays are employed. These assays model different stages of the angiogenic process.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to differentiate and form capillary-like structures on a basement membrane matrix.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Basement membrane extract (e.g., Matrigel)

-

96-well culture plates

-

Test compound (this compound) and vehicle control

-

Pro-angiogenic stimulus (e.g., FGF2 or VEGF)

-

-

Protocol:

-

Thaw basement membrane extract on ice overnight.

-

Coat the wells of a 96-well plate with a thin layer of the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in EGM at a desired density (e.g., 1-2 x 10^4 cells/well).

-

Add the test compound (this compound at various concentrations) or vehicle control to the cell suspension.

-

Add the pro-angiogenic stimulus to the appropriate wells.

-

Seed the HUVEC suspension onto the solidified basement membrane matrix.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualize and quantify the formation of tube-like structures using a microscope and appropriate imaging software. The total tube length, number of junctions, and number of branches are common parameters for quantification.

-

Workflow for Endothelial Cell Tube Formation Assay

Caption: Workflow for the endothelial cell tube formation assay.

Aortic Ring Assay

This ex vivo assay uses segments of the aorta to model the sprouting of new blood vessels from a pre-existing vessel.

-

Materials:

-

Thoracic aorta from a rat or mouse

-

Serum-free culture medium

-

Basement membrane extract or collagen gel

-

48-well culture plates

-

Test compound (this compound) and vehicle control

-

Pro-angiogenic stimulus (optional)

-

-

Protocol:

-

Aseptically dissect the thoracic aorta and clean it of surrounding adipose and connective tissue.

-

Cut the aorta into 1-2 mm thick rings.

-

Embed the aortic rings in a gel of basement membrane extract or collagen in a 48-well plate.

-

Allow the gel to solidify at 37°C.

-

Add culture medium containing the test compound (this compound) or vehicle control to each well.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7-14 days, changing the medium every 2-3 days.

-

Monitor the outgrowth of microvessels from the aortic rings using a microscope.

-

Quantify the angiogenic response by measuring the number and length of the sprouts.

-

Workflow for Aortic Ring Assay

Caption: Workflow for the ex vivo aortic ring assay.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay utilizes the highly vascularized chorioallantoic membrane of a developing chicken embryo to assess angiogenesis.

-

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

Sterile filter paper or silicone rings

-

Test compound (this compound) and vehicle control

-

Pro-angiogenic stimulus (optional)

-

-

Protocol:

-

Incubate fertilized chicken eggs for 3-4 days.

-

Create a small window in the eggshell to expose the CAM.

-

Place a sterile filter paper disc or a silicone ring onto the CAM.

-

Apply the test compound (this compound) or vehicle control onto the filter paper or within the ring.

-

Seal the window and return the egg to the incubator for 2-3 days.

-

Observe the CAM for changes in blood vessel formation around the application site.

-

Quantify the angiogenic response by counting the number of blood vessel branch points or measuring the vessel density in the treated area.

-

Workflow for Chick Chorioallantoic Membrane (CAM) Assay

Caption: Workflow for the in vivo CAM assay.

Conclusion and Future Directions

This compound represents a promising anti-angiogenic agent with a well-defined mechanism of action as a pan-FGF ligand trap. Its ability to inhibit FGF-dependent signaling provides a strong rationale for its efficacy in suppressing tumor-induced angiogenesis. In vivo evidence confirms its ability to reduce neovascularization in tumors.

Future research should focus on elucidating the direct effects of this compound on endothelial cells through comprehensive in vitro studies, including proliferation, migration, and tube formation assays, to generate quantitative data such as IC50 values. Furthermore, detailed investigation into the downstream effects of this compound on the VEGF/VEGFR2, Src, and STAT3 signaling pathways within endothelial cells will provide a more complete understanding of its anti-angiogenic profile. Such studies will be crucial for the continued development and potential clinical application of this compound as an anti-angiogenic therapy.

References

- 1. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beyond VEGF: Inhibition of the Fibroblast Growth Factor Pathway and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. iris.unibs.it [iris.unibs.it]

- 5. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fibroblast Growth Factor 2 (FGF2) Activates Vascular Endothelial Growth Factor (VEGF) Signaling in Gastrointestinal Stromal Tumors (GIST): An Autocrine Mechanism Contributing to Imatinib Mesylate (IM) Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Contribution of Src and Ras pathways in FGF-2 induced endothelial cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FGF2-induced STAT3 activation regulates pathologic neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FGF2-induced STAT3 activation regulates pathologic neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

NSC12: A Pan-FGF Trap for Glioblastoma Multiforme Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Its high degree of vascularity, cellular heterogeneity, and infiltrative nature contribute to its poor prognosis. The Fibroblast Growth Factor (FGF) signaling pathway has been identified as a key driver of GBM progression, promoting tumor growth, angiogenesis, and resistance to therapy. NSC12, a small molecule pregnenolone (B344588) derivative, has emerged as a promising investigational compound that functions as a pan-FGF trap. By binding to various FGF ligands, this compound effectively inhibits their interaction with FGF receptors (FGFRs), thereby blocking downstream signaling cascades implicated in GBM pathogenesis. This technical guide provides a comprehensive overview of the preclinical research on this compound for glioblastoma, including its mechanism of action, effects on GBM cells, and relevant experimental methodologies.